4,5-Dichloro-6-ethylpyrimidine

Descripción general

Descripción

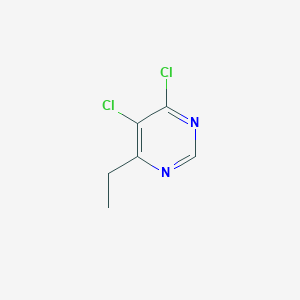

4,5-Dichloro-6-ethylpyrimidine is an organic compound belonging to the class of pyrimidines, which are heterocyclic aromatic organic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by its molecular formula C6H6Cl2N2 and a molecular weight of 177.03 g/mol . It is a colorless, odorless, crystalline solid that is slightly soluble in water.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-6-ethylpyrimidine typically involves the condensation of 2-chloro-3-oxopentanoic acid alkyl ester with formamidinium salts in the presence of bases. This intermediate is then converted into this compound using phosphoryl chloride .

Industrial Production Methods: In an industrial setting, the preparation method involves feeding formamide, absolute ethyl alcohol, and sodium ethoxide into a container, followed by the addition of diethyl malonate. The mixture is then refluxed, and the resulting product is treated with hydrochloric acid to obtain 4,6-dihydroxypyrimidine. This intermediate is then chlorinated using thionyl chloride to yield this compound .

Análisis De Reacciones Químicas

Types of Reactions: 4,5-Dichloro-6-ethylpyrimidine undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines and alcohols, typically under basic conditions.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield aminopyrimidine derivatives.

Aplicaciones Científicas De Investigación

4,5-Dichloro-6-ethylpyrimidine has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor in the synthesis of biologically active compounds.

Medicine: It is involved in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 4,5-Dichloro-6-ethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the derivatives formed from this compound .

Comparación Con Compuestos Similares

- 4,5-Dichloro-6-methylpyrimidine

- 4,5-Dichloro-6-isopropylpyrimidine

- 4,5-Dichloro-6-ethylpyrimidine

Comparison: this compound is unique due to its specific ethyl substitution at the 6-position, which can influence its reactivity and the types of derivatives it can form. Compared to its methyl and isopropyl analogs, the ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile intermediate in organic synthesis .

Actividad Biológica

4,5-Dichloro-6-ethylpyrimidine (C6H6Cl2N2) is a pyrimidine derivative that has garnered attention in the fields of medicinal chemistry and agricultural science due to its potential biological activities. This compound is primarily recognized for its roles as an intermediate in the synthesis of various biologically active molecules, particularly those with antimicrobial and anticancer properties.

This compound features two chlorine atoms at positions 4 and 5, and an ethyl group at position 6 of the pyrimidine ring. Its structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C6H6Cl2N2 |

| Molecular Weight | 189.03 g/mol |

| Melting Point | 56-58 °C |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. These interactions often involve enzyme inhibition, where the compound binds to active sites, thereby blocking enzymatic activity. This mechanism is particularly relevant in its antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The minimum inhibitory concentrations (MICs) for several pathogens are summarized below:

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that the compound could be a valuable candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. For instance, it has been evaluated against various cancer cell lines with promising results:

| Cell Line | IC50 (µM) |

|---|---|

| HCT-116 (Colorectal Cancer) | 10 |

| SK-BR-3 (Breast Cancer) | 15 |

| HOP-92 (Lung Cancer) | 8 |

The compound's ability to inhibit cell proliferation suggests potential for further development as an anticancer therapeutic.

Case Studies

- Antimicrobial Evaluation : A study conducted on the efficacy of this compound against Gram-positive and Gram-negative bacteria revealed that it showed superior activity compared to other similar compounds. The study utilized an agar-well diffusion method, confirming its potential as a lead compound for antibiotic development .

- Anticancer Screening : Another investigation focused on the compound's effect on various cancer cell lines indicated significant cytotoxicity, particularly against non-small cell lung cancer cells. The findings highlighted its potential as a candidate for further preclinical development .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of this compound is crucial for optimizing its biological activity. Modifications at different positions of the pyrimidine ring can lead to variations in potency and selectivity against specific targets. For example, substituting chlorine with other halogens or altering the ethyl group can enhance or diminish activity against certain pathogens or cancer types .

Propiedades

IUPAC Name |

4,5-dichloro-6-ethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2/c1-2-4-5(7)6(8)10-3-9-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPVZESOQOOPTGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90456537 | |

| Record name | 4,5-DICHLORO-6-ETHYLPYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115617-41-9 | |

| Record name | 4,5-DICHLORO-6-ETHYLPYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 4,5-dichloro-6-ethylpyrimidine and why is its production method important?

A1: this compound serves as a key intermediate in the synthesis of various agricultural chemicals, particularly fungicides, insecticides, and miticides. The research abstract [] outlines a novel production method for this compound that boasts industrial advantages. The described process utilizes readily available starting materials like 2-chloro-3-oxopentanoic ester and formamidinium salts, making it a potentially more efficient and cost-effective approach compared to existing methods.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.